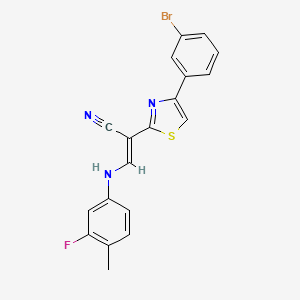
Methyl 2,3,4-trihydroxybenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Methyl 2,3,4-trihydroxybenzoate” is a chemical compound with the molecular formula C8H8O5 . It is also known as "Methyl gallate" . This compound exhibits potent antitumor activities by inhibiting tumor infiltration of CD4+CD25+ regulatory T cells .
Synthesis Analysis
The synthesis of an active component, 2-(4-hydroxyphenyl)ethyl 3,4,5-trihydroxybenzoate (HETB), from Rhodiola crenulata has been reported . The spectra and physical properties of the synthetic HETB were consistent with the same compound isolated from Rhodiola crenulata .Molecular Structure Analysis
The molecular structure of “Methyl 2,3,4-trihydroxybenzoate” can be analyzed using its molecular formula C8H8O5 . The average mass is 184.146 Da and the monoisotopic mass is 184.037170 Da .Chemical Reactions Analysis
In a study, it was found that oxidation with o-chloranil in acetonitrile resulted in methyl 2,3,4-trihydroxybenzoate giving a novel benzocoumarin-type dimer . The formation of this dimer might partly account for the higher radical-scavenging efficiency of the ester in acetonitrile or methanol .科学的研究の応用
Inhibition of α-Glucosidase Enzymes
Methyl 2,3,4-trihydroxybenzoate: has been studied for its potential to inhibit α-glucosidase enzymes, which are key targets in managing postprandial hyperglycemia in diabetes. The compound exhibits inhibitory activities on enzymes like sucrase and maltase, potentially exceeding the potency of known inhibitors such as voglibose and acarbose .
Antioxidative Activities
This compound has demonstrated significant antioxidative properties. It has been evaluated for its ability to scavenge free radicals, particularly in the context of oxidative stress-related diseases . The radical-scavenging reaction is crucial for preventing oxidative damage in biological systems.
Pharmaceutical Research and Drug Synthesis
In pharmaceutical research, Methyl 2,3,4-trihydroxybenzoate serves as a versatile starting material for synthesizing a wide range of drug candidates. Its unique functional groups and reactivity allow for the exploration of innovative therapies across various therapeutic areas .
Antitumor Activities
Research has indicated that Methyl 2,3,4-trihydroxybenzoate exhibits potent antitumor activities. It does so by inhibiting the infiltration of CD4+CD25+ regulatory T cells into tumors, which is a significant step in cancer immunotherapy .
Synthesis of Enzyme Inhibitors
The compound is used in the synthesis of active components that show strong competitive inhibition of enzymes like maltase and sucrase. This is particularly relevant in the development of treatments for conditions like diabetes, where enzyme regulation is a therapeutic strategy .
Radical-Scavenging Efficiency
Methyl 2,3,4-trihydroxybenzoate: has been part of studies to understand the radical-scavenging efficiency of various compounds. Its ability to form oxidative dimers might account for its higher radical-scavenging efficiency, which is important in the context of antioxidative therapies .
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .
作用機序
Target of Action
Methyl 2,3,4-trihydroxybenzoate, also known as Methyl gallate , is a gallate ester obtained by the formal condensation of gallic acid with methanol . It primarily targets α-glucosidases, specifically maltase and sucrase . These enzymes play a crucial role in the digestion of carbohydrates, breaking down complex sugars into simpler ones for absorption in the body.
Mode of Action
Methyl 2,3,4-trihydroxybenzoate exhibits inhibitory activities on maltase and sucrase . It binds to these enzymes, acting as a competitive inhibitor . This means it competes with the substrate (in this case, complex carbohydrates) for the active site on the enzyme, thereby reducing the rate of reaction.
Biochemical Pathways
By inhibiting α-glucosidases, Methyl 2,3,4-trihydroxybenzoate affects the carbohydrate digestion pathway. This results in a delay in starch digestion and a decrease in the rate of glucose absorption . This can have downstream effects on blood glucose levels and insulin response, potentially beneficial in the management of conditions like diabetes.
Pharmacokinetics
The pharmacokinetic properties of Methyl 2,3,4-trihydroxybenzoate are characterized by fast absorption, high systemic clearance, and a short half-life . Its oral bioavailability is approximately 23% . These properties influence the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) profile, impacting its bioavailability and therapeutic potential.
Result of Action
The molecular and cellular effects of Methyl 2,3,4-trihydroxybenzoate’s action primarily revolve around its antioxidant and anti-inflammatory properties . By inhibiting α-glucosidases, it can help regulate blood glucose levels, potentially offering benefits in the management of diabetes . Furthermore, it has been shown to exhibit anti-tumor and anti-microbial properties .
Action Environment
The action, efficacy, and stability of Methyl 2,3,4-trihydroxybenzoate can be influenced by various environmental factors. For instance, the compound’s crystal structure can be affected by factors such as temperature and pH . Additionally, its antioxidant activity can be influenced by the presence of other reactive species in the environment
特性
IUPAC Name |
methyl 2,3,4-trihydroxybenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O5/c1-13-8(12)4-2-3-5(9)7(11)6(4)10/h2-3,9-11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROYOIQWEQVTRBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=C(C=C1)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2,3,4-trihydroxybenzoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(3,4-dimethoxyphenyl)-4-methyl-9-(2-morpholinoethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one](/img/structure/B2880682.png)
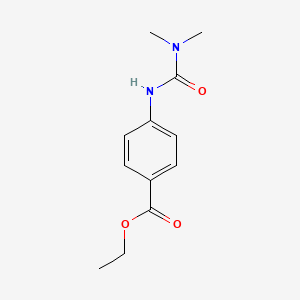
![1-(3,4-dimethylphenyl)-N-(3-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2880684.png)

![6-[(3-Nitrophenyl)methylsulfanyl]-3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2880689.png)
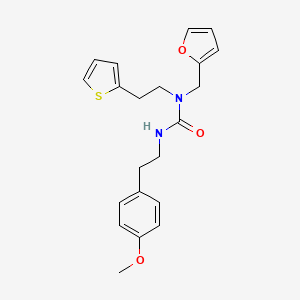
![4-(5-ethyl-1,2,4-oxadiazol-3-yl)-2-(4-fluorobenzyl)-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione](/img/structure/B2880691.png)

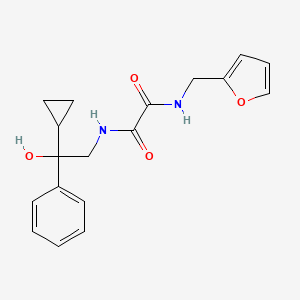

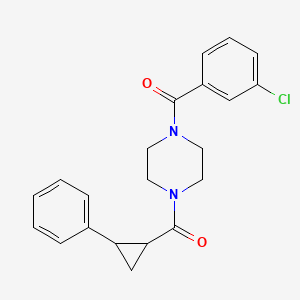
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)isoxazole-5-carboxamide](/img/structure/B2880697.png)
